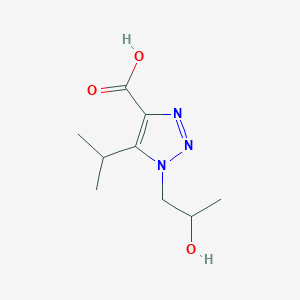
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a hydroxypropyl group and an isopropyl group attached to the triazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
Synthetic Route:
Starting Materials: Azide and alkyne precursors.
Reaction Conditions: Copper(I) catalyst, mild temperature, and solvent (e.g., water or organic solvent).
Procedure: The azide and alkyne are mixed in the presence of the copper(I) catalyst, leading to the formation of the triazole ring.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of the hydroxypropyl group can lead to the formation of a ketone or carboxylic acid derivative.
Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Products: Reduction of the triazole ring can yield various reduced triazole derivatives.
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in an organic solvent with or without a catalyst.
Products: Substitution reactions can introduce new functional groups onto the triazole ring, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a potential drug candidate for the treatment of various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new catalysts and reagents for chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors on the surface of cells that mediate signal transduction.
Pathways Involved:
- Inhibition of enzyme activity, leading to the disruption of metabolic processes.
- Modulation of receptor activity, affecting cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
1-(2-Hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid: Lacks the isopropyl group, leading to different chemical and biological properties.
Uniqueness:
- The presence of both hydroxypropyl and isopropyl groups in 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid imparts unique steric and electronic effects, influencing its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H15N3O3 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-(2-hydroxypropyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O3/c1-5(2)8-7(9(14)15)10-11-12(8)4-6(3)13/h5-6,13H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
OOXDPHVFFCWJFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=NN1CC(C)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


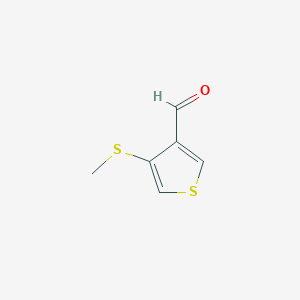

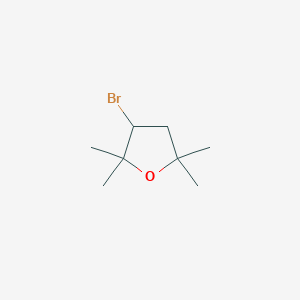
![5-[(4-Sulfamoylphenyl)formamido]pentanoicacid](/img/structure/B13520509.png)
![Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13520519.png)

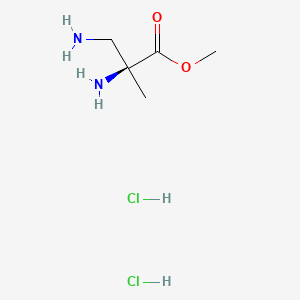
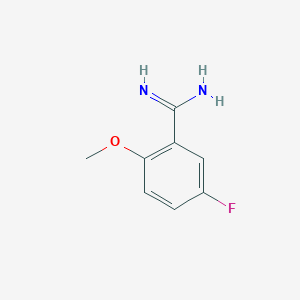
![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
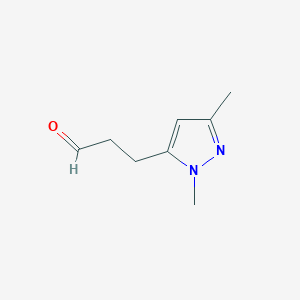
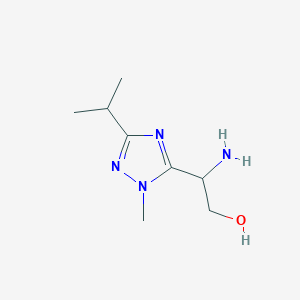
![(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520561.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylicacid](/img/structure/B13520581.png)
